molecular formula C9H12BrNO2S B15328824 Tert-butyl 2-amino-5-bromothiophene-3-carboxylate

Tert-butyl 2-amino-5-bromothiophene-3-carboxylate

Katalognummer: B15328824
Molekulargewicht: 278.17 g/mol
InChI-Schlüssel: AIBFHFIWGJBCOB-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Tert-butyl 2-amino-5-bromothiophene-3-carboxylate is an organic compound with the molecular formula C₉H₁₂BrNO₂S and a molecular weight of 278.17 g/mol . This compound is a derivative of thiophene, a five-membered aromatic ring containing sulfur, and is characterized by the presence of tert-butyl, amino, and bromine substituents.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

One common method is the Suzuki-Miyaura coupling reaction, which involves the use of boron reagents and palladium catalysts under mild conditions . The reaction conditions often include a base such as potassium carbonate and solvents like toluene or ethanol.

Industrial Production Methods

Industrial production methods for tert-butyl 2-amino-5-bromothiophene-3-carboxylate may involve large-scale Suzuki-Miyaura coupling reactions, utilizing automated reactors and continuous flow systems to enhance efficiency and yield. The use of high-purity reagents and stringent reaction controls ensures the consistent quality of the final product .

Analyse Chemischer Reaktionen

Types of Reactions

Tert-butyl 2-amino-5-bromothiophene-3-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in solvents like methanol or dimethyl sulfoxide.

    Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products Formed

    Substitution Products: Various substituted thiophene derivatives.

    Oxidation Products: Nitro-thiophene derivatives.

    Reduction Products: Amine-thiophene derivatives.

Wissenschaftliche Forschungsanwendungen

Tert-butyl 2-amino-5-bromothiophene-3-carboxylate has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules and polymers.

    Biology: Investigated for its potential as a bioactive compound in drug discovery and development.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and electronic components

Wirkmechanismus

The mechanism of action of tert-butyl 2-amino-5-bromothiophene-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways or interact with receptors that regulate cell growth and proliferation .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Tert-butyl 2-amino-5-chlorothiophene-3-carboxylate: Similar structure but with a chlorine atom instead of bromine.

    Tert-butyl 2-amino-5-fluorothiophene-3-carboxylate: Similar structure but with a fluorine atom instead of bromine.

    Tert-butyl 2-amino-5-iodothiophene-3-carboxylate: Similar structure but with an iodine atom instead of bromine.

Uniqueness

Tert-butyl 2-amino-5-bromothiophene-3-carboxylate is unique due to the presence of the bromine atom, which can influence its reactivity and biological activity. The bromine atom can participate in specific interactions, such as halogen bonding, which may enhance the compound’s binding affinity to certain molecular targets .

Eigenschaften

Molekularformel

C9H12BrNO2S

Molekulargewicht

278.17 g/mol

IUPAC-Name

tert-butyl 2-amino-5-bromothiophene-3-carboxylate

InChI

InChI=1S/C9H12BrNO2S/c1-9(2,3)13-8(12)5-4-6(10)14-7(5)11/h4H,11H2,1-3H3

InChI-Schlüssel

AIBFHFIWGJBCOB-UHFFFAOYSA-N

Kanonische SMILES

CC(C)(C)OC(=O)C1=C(SC(=C1)Br)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.